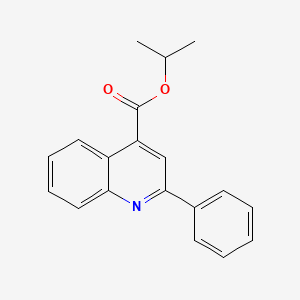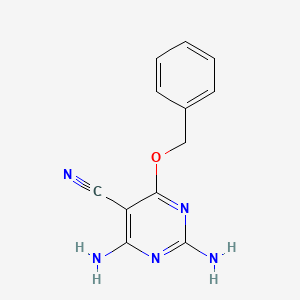
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile is a pyrimidine derivative known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a benzyloxy group attached to the pyrimidine ring, making it a valuable molecule in medicinal chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of enzymes like dihydrofolate reductase and thymidylate synthase.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and the effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis. The compound inhibits these enzymes by binding to their active sites, thereby preventing the synthesis of nucleotides and ultimately inhibiting cell proliferation . This mechanism is particularly useful in the development of anticancer and antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar biological activities.
2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine: Known for its use as a bacteriostatic drug.
Uniqueness
2,4-Diamino-6-(benzyloxy)pyrimidine-5-carbonitrile is unique due to its benzyloxy group, which enhances its binding affinity to certain enzymes and increases its biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2,4-diamino-6-phenylmethoxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5O/c13-6-9-10(14)16-12(15)17-11(9)18-7-8-4-2-1-3-5-8/h1-5H,7H2,(H4,14,15,16,17) |
InChI Key |
JMHJQIBLTZJFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


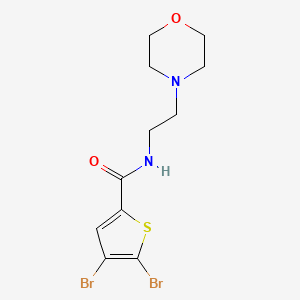

![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
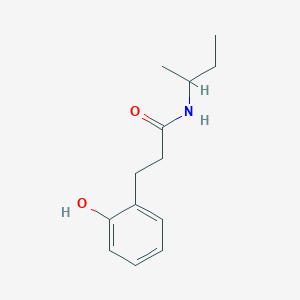
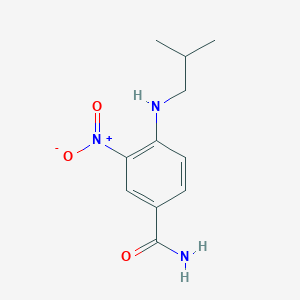
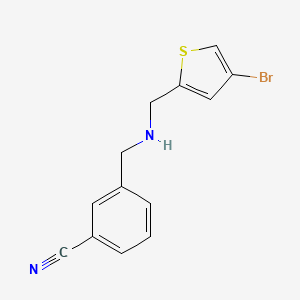
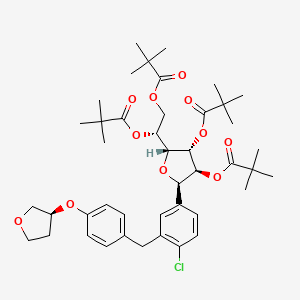
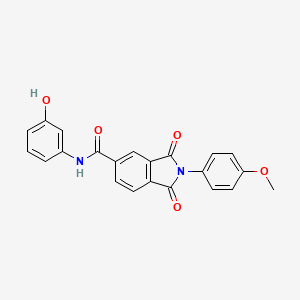
![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
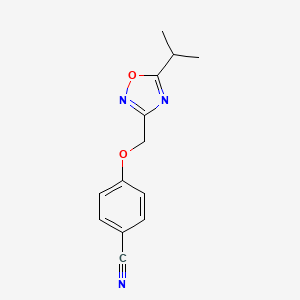
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
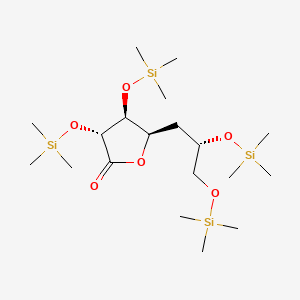
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
